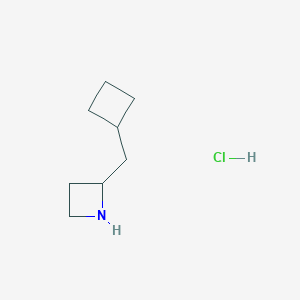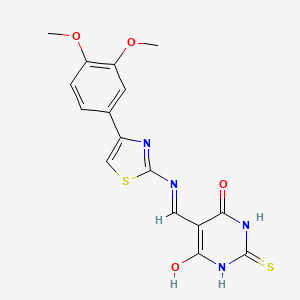
5-(((4-(3,4-二甲氧基苯基)噻唑-2-基)氨基)亚甲基)-2-硫代二氢嘧啶-4,6(1H,5H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "5-(((4-(3,4-dimethoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" is a derivative of thioxodihydropyrimidine, which is a class of compounds that has been extensively studied due to their potential biological activities and applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible biological activities.
Synthesis Analysis
The synthesis of thioxodihydropyrimidine derivatives typically involves the condensation of different aldehydes with thio-barbituric acid or its derivatives. For example, the synthesis of 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was achieved by condensing 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine . This method could potentially be adapted to synthesize the compound by using the appropriate 4-(3,4-dimethoxyphenyl)thiazol-2-yl aldehyde.
Molecular Structure Analysis
The molecular structure of thioxodihydropyrimidine derivatives is characterized by the presence of a thioxo group and a dihydropyrimidine ring. The crystal structure of related compounds has been discussed in the literature, providing insights into their molecular conformations and interactions . The molecular structure of the compound would likely exhibit similar features, which could be confirmed through techniques such as X-ray diffraction (XRD) analysis.
Chemical Reactions Analysis
Thioxodihydropyrimidine derivatives can undergo various chemical reactions. For instance, the reaction of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with m-chloroperbenzoic acid yields a sulfoxide derivative . Additionally, these compounds can react with triphenylphosphine to give phosphonium salts . The compound may also participate in similar reactions, which could be explored to further modify its structure and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thioxodihydropyrimidine derivatives can be quite diverse. For example, the vibrational spectral analysis, XRD structure, and computational studies of a related compound provided detailed information on its structural parameters and interactions within the crystal lattice . The thermal activity of these compounds can be evaluated using thermogravimetric analysis (TG/DTG) . The compound would likely exhibit similar properties, which could be characterized using these and other analytical techniques.
科学研究应用
抗炎和镇痛应用
研究表明,所述化合物的衍生物表现出显着的抗炎和镇痛活性。这些衍生物是通过产生新型杂环化合物的反应合成的。它们作为环氧合酶-1/环氧合酶-2 (COX-1/COX-2) 抑制剂的潜力突出了它们在设计用于炎症性疾病和疼痛管理的药物中的相关性。研究表明,某些衍生物对 COX-2 选择性、镇痛活性和抗炎活性具有较高的抑制活性,与双氯芬酸钠等标准药物相当 (Abu‐Hashem、Al-Hussain 和 Zaki,2020)。
抗菌和抗真菌特性
另一项研究重点是使用源自类药物分子的杂环模型合成一系列取代的 5-(氨基亚甲基)噻唑烷-2,4-二酮。这些化合物表现出显着的抗菌活性,特别是那些带有吡啶或哌嗪部分的化合物,表现出良好至极好的抗菌活性。此外,具有哌嗪部分的化合物还表现出良好的抗真菌活性。这项研究表明这些衍生物在开发新的抗菌剂方面的潜力 (Mohanty、Reddy、Ramadevi 和 Karmakar,2015)。
抗癌活性
一项关于合成新型 5-(4-甲基-苄叉)-噻唑烷-2,4-二酮的研究调查了它们对人癌细胞系的抗增殖活性。该研究强调了噻唑烷酮部分上的硝基的重要性以及取代芳环第四位在确定抗增殖活性中的作用。某些衍生物对癌细胞系表现出有效的抗增殖活性,表明它们在癌症治疗中的潜力 (Chandrappa、Prasad、Vinaya、Kumar、Thimmegowda 和 Rangappa,2008)。
属性
IUPAC Name |
5-[(E)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c1-23-11-4-3-8(5-12(11)24-2)10-7-26-16(18-10)17-6-9-13(21)19-15(25)20-14(9)22/h3-7H,1-2H3,(H3,19,20,21,22,25)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFICLQWHJWTEB-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-(3,4-dimethoxyphenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

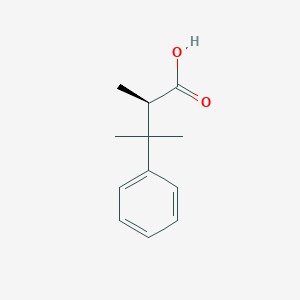
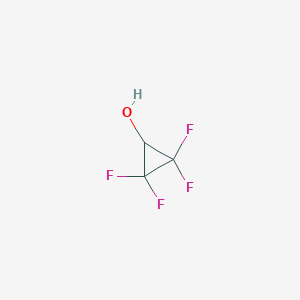
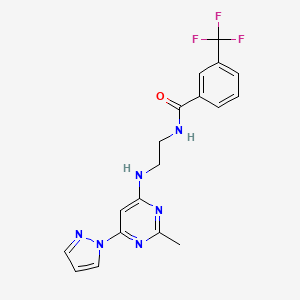

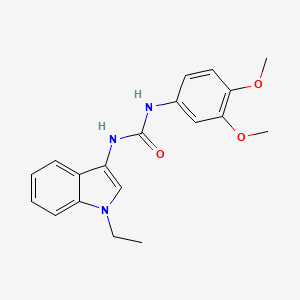
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)

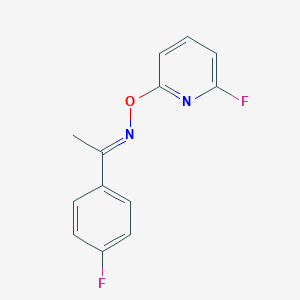

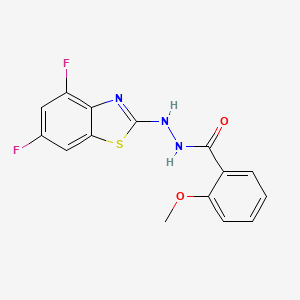
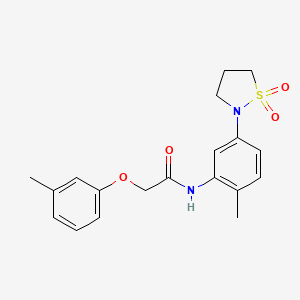
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552553.png)
![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)
